Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate is a complex organic compound with the molecular formula C19H28N2O5. This compound is characterized by its intricate structure, which includes an ethyl ester, a benzyl group, and a Boc-protected amino acid derivative. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate typically involves multiple steps. One common method includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a Boc (tert-butoxycarbonyl) group.
Formation of the Amide Bond: The protected amino acid is then reacted with benzylamine to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Nucleophiles: Hydroxide ions (OH-), Alkoxide ions (RO-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The benzyl group provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and enzymes.
Comparison with Similar Compounds
Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate can be compared with other similar compounds, such as:
Ethyl (Benzylamino)acetate: Lacks the Boc-protected amino group, making it less versatile in certain synthetic applications.
Ethyl (2-Amino)acetate: Does not contain the benzyl group, resulting in different chemical properties and reactivity.
Boc-Protected Amino Acids: Similar in structure but may lack the ethyl ester and benzyl groups, affecting their solubility and stability.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-6-25-16(22)13-21(12-15-10-8-7-9-11-15)17(23)14(2)20-18(24)26-19(3,4)5/h7-11,14H,6,12-13H2,1-5H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVGBJVGISYIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.